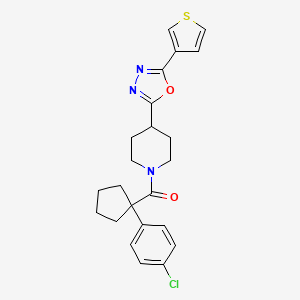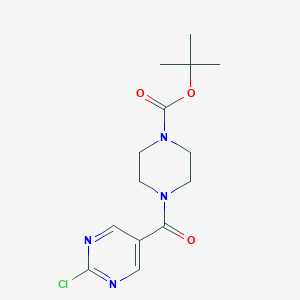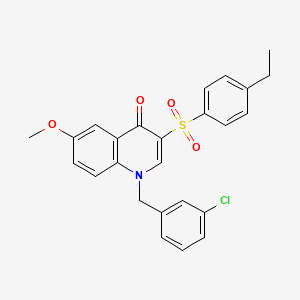
2-Quinolinecarboxaldehyde, 5,7-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolinecarboxaldehyde, also known as 2-Formylquinoline, is a heterocyclic compound . It has an empirical formula of C10H7NO and a molecular weight of 157.17 . It is used in the preparation of various compounds such as 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions with the lithium, sodium, and potassium enolates of acetophenone .
Synthesis Analysis
2-Quinolinecarboxaldehyde can be synthesized from ethyl quinoline-2-carboxylate . It has also been used to synthesize 3-(2-quinolyl)-1-phenyl-2-propenone and imine-type ligands .Molecular Structure Analysis
The molecular structure of 2-Quinolinecarboxaldehyde can be represented by the SMILES string [H]C(=O)c1ccc2ccccc2n1 . The InChI key for this compound is WPYJKGWLDJECQD-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Quinolinecarboxaldehyde has been used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions with the lithium, sodium, and potassium enolates of acetophenone . It has also been used to synthesize imine-type ligands .Physical And Chemical Properties Analysis
2-Quinolinecarboxaldehyde is a solid at 20 degrees Celsius . It has a melting point of 70-72 degrees Celsius . It should be stored under inert gas and is air sensitive .Safety and Hazards
2-Quinolinecarboxaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If eye irritation persists, get medical advice/attention .
Propriétés
IUPAC Name |
5,7-dichloroquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-6-3-9(12)8-2-1-7(5-14)13-10(8)4-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPUXKYSSKDGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)Cl)N=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2673376.png)


![2-[7-(4-Ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2673380.png)


![3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2673385.png)


![3-[methyl(phenylsulfonyl)amino]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2673388.png)



